molecular formula C22H22FN3O3 B2844742 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1904199-01-4

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No. B2844742
M. Wt: 395.434
InChI Key: JTBMULXXMXFNRP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole, a fluoro-substituted benzoxazepinone, and an acetamide. The presence of these functional groups suggests that this compound could have interesting biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core structures (the indole and the benzoxazepinone), followed by various functional group interconversions and coupling reactions.



Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The indole and benzoxazepinone rings are likely to contribute significantly to the compound’s overall shape and properties.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole and benzoxazepinone moieties could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, and others.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability.


Scientific Research Applications

PET Imaging Agents for Alzheimer's Disease

One area of application for structurally related compounds is in the development of positron emission tomography (PET) imaging agents. A study by Cui et al. (2012) on novel ¹⁸F-labeled benzoxazole derivatives explored these compounds as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds demonstrated high affinity for β-amyloid aggregates and showed promising results in both in vitro and in vivo studies for the identification of Aβ plaques, which are a hallmark of Alzheimer's disease (Cui et al., 2012).

Synthesis and Anti-Inflammatory Activity

Another research focus for related compounds involves the synthesis of novel molecules with potential anti-inflammatory properties. Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This highlights the potential of such compounds in the development of new anti-inflammatory drugs (Sunder et al., 2013).

Antifungal and Apoptotic Effects

Compounds with a similar structural framework have also been investigated for their antifungal and apoptotic effects. Çavuşoğlu et al. (2018) reported on the synthesis and biological activities of triazole-oxadiazole compounds, which showed potent antifungal activity against various Candida species and demonstrated an apoptotic effect, indicating potential applications in antifungal therapies (Çavuşoğlu et al., 2018).

Translocator Protein Imaging in Neurological Disorders

Fujinaga et al. (2017) developed a novel ¹⁸F-labeled radiotracer for PET imaging of the translocator protein (18 kDa) in ischemic brain and glioma. The study demonstrated the tracer's utility in visualizing neuroinflammation and glioma, suggesting its potential application in neurological disorder diagnosis (Fujinaga et al., 2017).

Safety And Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to explore the effects of modifying its structure, for example by changing the substituents on the rings.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-25-12-15(18-4-2-3-5-19(18)25)11-21(27)24-8-9-26-13-16-10-17(23)6-7-20(16)29-14-22(26)28/h2-7,10,12H,8-9,11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBMULXXMXFNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

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